molecular formula C20H25NO4 B305678 2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate

2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate

Cat. No. B305678
M. Wt: 343.4 g/mol
InChI Key: AVYVERRMAPZJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate, also known as MAOE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MAOE is a derivative of adamantanecarboxylate, which is a class of compounds known for their biological activities, including antiviral, antibacterial, and anticancer properties. In

Scientific Research Applications

2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate has been shown to exhibit antitumor and antiviral activities, making it a promising candidate for the development of new drugs. In drug discovery, 2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate has been used as a building block for the synthesis of novel compounds with improved biological activities. In materials science, 2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate has been used as a precursor for the synthesis of functional materials, such as metal-organic frameworks.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes, such as DNA replication and protein synthesis. 2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antiviral activity against hepatitis B virus and herpes simplex virus.
Biochemical and physiological effects:
2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. It has also been shown to inhibit the expression of genes involved in cell proliferation and survival. In addition, 2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate has been shown to induce cell cycle arrest and inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate has several advantages for lab experiments, including its high purity and stability, which make it a reliable reagent for chemical reactions. However, 2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate has some limitations, including its low solubility in water, which can make it difficult to dissolve in certain solvents. In addition, 2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate can be toxic at high concentrations, which requires careful handling and disposal.

Future Directions

There are several future directions for the research and development of 2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate. One potential direction is the synthesis of new derivatives of 2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate with improved biological activities, such as increased potency and selectivity. Another direction is the investigation of the mechanism of action of 2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate in more detail, which could lead to the discovery of new targets for drug development. In addition, the application of 2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate in materials science, such as the synthesis of functional materials with unique properties, is an area of active research.

Synthesis Methods

2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate can be synthesized through a multi-step process involving the reaction of 1-adamantanecarboxylic acid with 3-methoxyaniline in the presence of a coupling reagent. The resulting intermediate is then converted to 2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate through a series of reactions, including esterification and oxidation.

properties

Product Name

2-(3-Methoxyanilino)-2-oxoethyl 1-adamantanecarboxylate

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

[2-(3-methoxyanilino)-2-oxoethyl] adamantane-1-carboxylate

InChI

InChI=1S/C20H25NO4/c1-24-17-4-2-3-16(8-17)21-18(22)12-25-19(23)20-9-13-5-14(10-20)7-15(6-13)11-20/h2-4,8,13-15H,5-7,9-12H2,1H3,(H,21,22)

InChI Key

AVYVERRMAPZJHE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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